molecular formula C12H12FNO3 B2744653 (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1391405-01-8

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2744653
CAS No.: 1391405-01-8
M. Wt: 237.23
InChI Key: YAFCYESBJWJEMX-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a carboxylic acid functional group. Its stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • (2S,3S)-2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • (2S,3S)-2-(4-Methylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

(2S,3S)-2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFCYESBJWJEMX-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.